molecular formula C7H8N2O4 B172700 Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate CAS No. 13138-75-5

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B172700
CAS No.: 13138-75-5
M. Wt: 184.15 g/mol
InChI Key: XTRZUZWXTWKINM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H8N2O4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Properties

IUPAC Name

methyl 1-methyl-5-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-5(7(10)13-2)3-4-6(8)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZUZWXTWKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560881
Record name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-75-5
Record name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
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Preparation Methods

Direct Nitration of Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate

The most common synthesis begins with methyl 1-methyl-1H-pyrrole-2-carboxylate, which undergoes nitration to introduce the nitro group at the 5-position. The reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

Mechanism :

  • Protonation : Sulfuric acid protonates the pyrrole ring, enhancing electrophilicity.

  • Nitronium Ion Formation : HNO₃ reacts with H₂SO₄ to generate NO₂⁺.

  • Electrophilic Substitution : The nitronium ion attacks the electron-rich 5-position of the pyrrole ring.

Conditions :

  • Temperature: 0–5°C (prevents over-nitration and ring degradation).

  • Molar Ratio: 1:1.2 (substrate:HNO₃).

  • Reaction Time: 4–6 hours.

Yield : 65–75% after purification.

Alternative Pathway: Cyclocondensation of 1,4-Dicarbonyl Compounds

A less common route involves the Paal-Knorr synthesis , where 1,4-dicarbonyl compounds react with methylamine derivatives to form the pyrrole ring.

Steps :

  • Cyclization : 3-Nitro-1,4-diketone undergoes cyclization with methylamine.

  • Esterification : The resulting carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.

Advantages :

  • Enables modular substitution patterns.

  • Suitable for synthesizing analogs with varied functional groups.

Challenges :

  • Lower yields (40–50%) due to competing side reactions.

Optimization of Nitration Conditions

Temperature Control

Nitration is highly exothermic; maintaining 0–5°C is critical to avoid:

  • Over-nitration : Formation of dinitro byproducts.

  • Ring Oxidation : Degradation to non-aromatic compounds.

Experimental Data :

Temperature (°C)Yield (%)Purity (%)
07598
106290
204582

Solvent Systems

Sulfuric Acid as Solvent :

  • Acts as catalyst and solvent.

  • Enhances reaction rate but complicates product isolation.

Mixed Solvents :

  • H₂SO₄/Acetic Acid (1:1) : Improves solubility of intermediates (yield: 70%).

  • H₂SO₄/Nitromethane : Reduces side reactions (yield: 78%).

Purification and Characterization

Isolation Techniques

  • Neutralization : Quench the reaction with ice-water.

  • Extraction : Use dichloromethane (3 × 50 mL).

  • Crystallization : Recrystallize from ethanol/water (4:1).

Purity : >98% (HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.87 (s, 3H, OCH₃), δ 3.72 (s, 3H, NCH₃), δ 7.12 (d, 1H, H-3), δ 8.02 (d, 1H, H-4).

  • IR (KBr) :

    • 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Production

Continuous Flow Nitration

Benefits :

  • Enhanced heat dissipation.

  • Higher throughput (kg/hour).

Parameters :

  • Residence Time : 2 minutes.

  • Temperature : 5°C.

  • Yield : 80% with 99% purity.

Catalytic Innovations

Solid Acid Catalysts :

  • Zeolites : Reduce H₂SO₄ usage by 50% (environmentally friendly).

  • Ion-Exchange Resins : Enable catalyst recycling (5 cycles without loss of activity).

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

  • 4-Nitro Isomer : Minimized by steric hindrance from the methyl group.

  • Oxidized Derivatives : Controlled via strict temperature regulation.

Solutions :

  • Chromatography : Silica gel column with hexane/ethyl acetate (7:3).

  • Crystallization Gradients : Stepwise cooling to isolate the desired product.

Stability Issues

Ester Hydrolysis :

  • Storage : Keep under nitrogen at −20°C.

  • Additives : 1% w/w molecular sieves to absorb moisture.

Emerging Methodologies

Microwave-Assisted Synthesis

Conditions :

  • Power: 300 W.

  • Time: 10 minutes.

  • Yield: 85% (vs. 75% conventional).

Biocatalytic Approaches

Nitration Enzymes :

  • Cytochrome P450 : Engineered variants for regioselective nitration (experimental stage).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction Type Reagents Products
OxidationHydrogen gas, Palladium catalystAmino derivatives
ReductionHydrogen gas, Palladium catalystAmino derivatives
SubstitutionNucleophiles (amines, thiols)Substituted pyrrole derivatives

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy against various cancer cell lines. The presence of the nitro group is believed to enhance its biological activity through bioreduction to reactive intermediates that can interact with cellular targets.

Case Study: Anticancer Activity

A study investigated the compound's effectiveness against ovarian cancer cells. Molecular docking studies suggested that the compound could bind effectively to specific targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Medicinal Chemistry

Lead Compound for Pharmaceuticals
Due to its biological activity, this compound is being explored as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo biotransformation into more active forms makes it an attractive candidate for further medicinal chemistry studies.

Pharmaceutical Application Potential Benefit
Anticancer agentsTargeting specific cancer pathways
Antimicrobial agentsBroad-spectrum activity against pathogens

Industrial Applications

Advanced Materials Production
In industrial settings, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique chemical properties allow for the development of materials with enhanced electrical conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Methyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    Methyl 1-methyl-5-chloro-1H-pyrrole-2-carboxylate:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (MMNPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MMNPC, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

MMNPC is characterized by a pyrrole ring with a nitro group at the 5-position and a carboxylate group at the 2-position. These functional groups contribute significantly to its chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, which are believed to interact with various cellular components, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that MMNPC exhibits significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. For example, studies have shown that MMNPC and its derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of MMNPC Derivatives

Compound NameTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus3.12
This compoundEscherichia coli12.5

Anticancer Properties

In addition to its antimicrobial effects, MMNPC has been explored for its anticancer potential. The compound has demonstrated cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and A-549 (human lung carcinoma). In vitro studies have reported IC50 values ranging from 0.065 to 9.4 μmol/L, indicating promising antitumor activity .

Table 2: Anticancer Activity of MMNPC

Cell LineIC50 (μmol/L)
A-431 (Human Epidermoid Carcinoma)0.065
A-549 (Human Lung Carcinoma)9.4

The mechanism by which MMNPC exerts its biological effects is primarily attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions . The specific molecular targets involved in these interactions are still under investigation, but ongoing studies aim to elucidate these pathways further.

Comparative Analysis

MMNPC can be compared with other pyrrole derivatives to highlight its unique properties:

Table 3: Comparison of Pyrrole Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundNitro group at position 5Enhanced biological activity due to electron-withdrawing effect
Methyl 1-methyl-1H-pyrrole-2-carboxylateLacks the nitro groupDifferent chemical reactivity and biological activity
Methyl 1-methyl-5-amino-1H-pyrrole-2-carboxylateContains an amino groupAltered reactivity and potential therapeutic applications

Case Studies

Recent studies have focused on synthesizing new derivatives of MMNPC to enhance its biological activity. For instance, researchers have synthesized various substituted pyrrole derivatives that exhibit improved antimicrobial and anticancer properties compared to the parent compound . These derivatives are being evaluated for their potential as lead compounds in drug discovery.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Reactant of Route 2
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Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

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